Ophiopogonanone A

Overview

Description

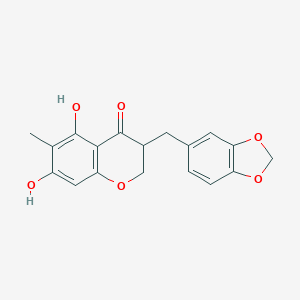

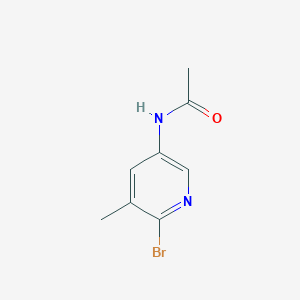

Ophiopogonanone A is a homoisoflavonoidal compound isolated as a constituent of Ophiopogonis tuber . It has a molecular formula of C18H16O6 .

Molecular Structure Analysis

Ophiopogonanone A has a molecular formula of C18H16O6, an average mass of 328.316 Da, and a monoisotopic mass of 328.094696 Da . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Physical And Chemical Properties Analysis

Ophiopogonanone A has a density of 1.5±0.1 g/cm3, a boiling point of 581.8±50.0 °C at 760 mmHg, and a flash point of 217.0±23.6 °C . It has a molar refractivity of 84.1±0.3 cm3, a polar surface area of 85 Å2, and a molar volume of 226.4±3.0 cm3 .Scientific Research Applications

Inhibition of Tyrosinase Activity

Ophiopogonanone A, along with another homoisoflavonoid, has been studied for its inhibitory effects on tyrosinase activity . Tyrosinase is a copper-containing enzyme found in many organisms, playing a crucial role in melanin synthesis. The inhibition of tyrosinase activity can have significant implications for the treatment of pigmentation diseases and the improvement of fruit and vegetable freshness .

Interaction with Copper Ions

The molecular docking analysis indicated that phenylmalandioxin in Ophiopogonanone A could coordinate with a copper ion in the active center of tyrosinase . This interaction could block the entry of the substrate and consequently inhibit tyrosinase activity .

3. Potential Application in Skin Diseases Treatment The overproduction of melanin in the human body can result in various skin diseases such as chloasma, senile spot, and gestation spot . The inhibitory effect of Ophiopogonanone A on tyrosinase activity could potentially be used in the clinical treatment of these pigmentation diseases .

Application in Food Preservation

Excessive melanin can cause the browning and deterioration of fruits and vegetables . The use of Ophiopogonanone A as a tyrosinase inhibitor could potentially reduce the generation of melanin in fruits and vegetables, improving their freshness .

5. Metabolism in Liver Microsomes and Hepatocytes Ophiopogonanone A has been studied for its metabolites generated in the liver microsomes and hepatocytes of rats and humans . Understanding the metabolism of this compound could provide insights into its pharmacokinetics and potential therapeutic applications .

Mechanism of Action

Target of Action

Ophiopogonanone A, a homoisoflavonoidal compound isolated from Ophiopogonis tuber , primarily targets tyrosinase (Tyr) . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for the color of skin, hair, and eyes. Inhibition of tyrosinase can lead to decreased melanin production, which is of interest in the treatment of hyperpigmentation disorders.

Mode of Action

Ophiopogonanone A interacts with tyrosinase via a reversible mixed-inhibition . The compound’s phenylmalandioxin can coordinate with a copper ion in the active center of tyrosinase, and interact with the amino acid Glu322 to form hydrogen bonding . This interaction blocks the entry of the substrate, consequently inhibiting tyrosinase activity .

Biochemical Pathways

The inhibition of tyrosinase by Ophiopogonanone A affects the melanin synthesis pathway. By blocking the catalytic center of tyrosinase, the conversion of tyrosine to melanin is hindered, leading to decreased melanin production .

Pharmacokinetics

The metabolic pathways of Ophiopogonanone A include demethylenation, dehydrogenation, hydroxylation, methylation, glucuronidation, and glutathione (GSH) conjugation . These metabolic processes can impact the bioavailability of Ophiopogonanone A.

Result of Action

The primary result of Ophiopogonanone A’s action is the inhibition of tyrosinase activity, leading to decreased melanin production . This can have potential applications in the treatment of hyperpigmentation disorders.

Action Environment

The action of Ophiopogonanone A can be influenced by various environmental factors. For instance, the plant Ophiopogon japonicus, from which Ophiopogonanone A is derived, naturally occurs in shady places in lowland and foothills, forests, dense scrub in ravines, moist and shady places on slopes, and along streams . These environmental conditions may influence the concentration and efficacy of Ophiopogonanone A in the plant.

Safety and Hazards

Safety data for Ophiopogonanone A suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains and to collect and arrange disposal .

properties

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-9-12(19)6-15-16(17(9)20)18(21)11(7-22-15)4-10-2-3-13-14(5-10)24-8-23-13/h2-3,5-6,11,19-20H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRLTNYECODTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433934 | |

| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ophiopogonanone A | |

CAS RN |

75239-63-3 | |

| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5,7-dihydroxy-6-methyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)

![N,N'-bis[2-(diethylamino)ethyl]oxamide](/img/structure/B57869.png)

![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)